molecular formula C13H10N4O2S B2574507 2-((5-mercapto-1,3,4-oxadiazol-2-yl)methyl)-6-phenylpyridazin-3(2H)-one CAS No. 1286720-00-0

2-((5-mercapto-1,3,4-oxadiazol-2-yl)methyl)-6-phenylpyridazin-3(2H)-one

Cat. No.: B2574507
CAS No.: 1286720-00-0
M. Wt: 286.31
InChI Key: LHXFGCNRDKBKOX-UHFFFAOYSA-N
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Description

“2-((5-mercapto-1,3,4-oxadiazol-2-yl)methyl)-6-phenylpyridazin-3(2H)-one” is a heterocyclic compound that features a pyridazinone core with a phenyl group and a 1,3,4-oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-((5-mercapto-1,3,4-oxadiazol-2-yl)methyl)-6-phenylpyridazin-3(2H)-one” typically involves the following steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by reacting a suitable hydrazide with carbon disulfide under basic conditions to form the corresponding 1,3,4-oxadiazole-2-thiol.

    Attachment of the oxadiazole ring to the pyridazinone core: This step involves the reaction of the 1,3,4-oxadiazole-2-thiol with a halomethyl-substituted pyridazinone under nucleophilic substitution conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group in the oxadiazole ring can undergo oxidation to form disulfides.

    Reduction: The compound can be reduced under suitable conditions to modify the oxadiazole ring or the pyridazinone core.

    Substitution: The phenyl group and other substituents can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Halogenating agents, nucleophiles, or electrophiles.

Major Products

    Oxidation: Disulfides or sulfoxides.

    Reduction: Reduced forms of the oxadiazole or pyridazinone rings.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in coordination chemistry.

    Materials Science: Potential use in the development of new materials with specific electronic or optical properties.

Biology and Medicine

    Drug Development: Potential as a pharmacophore in the design of new therapeutic agents.

    Biological Studies: Investigating its interactions with biological macromolecules.

Industry

    Chemical Industry: Use as an intermediate in the synthesis of other complex molecules.

    Pharmaceutical Industry:

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-mercapto-1,3,4-oxadiazol-2-yl)methyl)-6-methylpyridazin-3(2H)-one
  • 2-((5-mercapto-1,3,4-oxadiazol-2-yl)methyl)-6-chloropyridazin-3(2H)-one

Uniqueness

The unique combination of the oxadiazole ring and the pyridazinone core, along with the phenyl group, may confer specific properties such as enhanced biological activity or unique electronic characteristics.

Properties

IUPAC Name

6-phenyl-2-[(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O2S/c18-12-7-6-10(9-4-2-1-3-5-9)16-17(12)8-11-14-15-13(20)19-11/h1-7H,8H2,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHXFGCNRDKBKOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=NNC(=S)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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